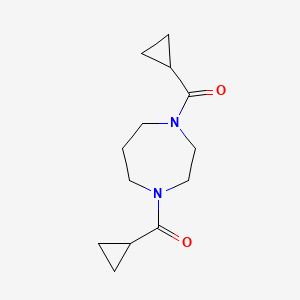

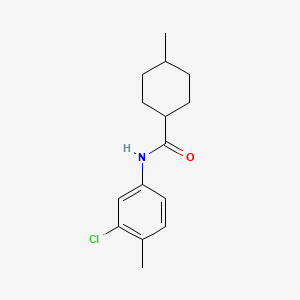

![molecular formula C16H18N4O B5886579 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)

N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is a chemical compound within the pyrazolo[3,4-b]quinoline class. This family of compounds has been extensively studied for their potential in medicinal chemistry, particularly as ligands for the translocator protein (TSPO) and for their neuroprotective and anxiolytic properties. The specific compound shares a structural framework with other pyrazoloquinoline derivatives, suggesting its significance in research related to neurological and pharmacological applications.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinoline derivatives typically involves the alkylation of accessible quinolinone precursors with bromoacetamides. A notable method involves starting from 4-methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one derivatives, undergoing alkylation to yield various acetamide derivatives with high affinity for TSPO, indicating a potential pathway for synthesizing the specific compound (Cappelli et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]quinoline derivatives is characterized by the presence of a pyrazoloquinoline core, often substituted at various positions to modulate biological activity. These modifications significantly influence the compound's binding affinity and selectivity towards biological targets, as demonstrated in structure-activity relationship (SAR) studies (Silva et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-b]quinoline derivatives often include modifications at the pyrazoloquinoline core to explore different pharmacological activities. These reactions can include nucleophilic substitutions, cyclizations, and modifications at the nitrogen atoms to yield a variety of compounds with potential bioactivity (Zhang et al., 2008).

作用機序

Target of Action

Similar compounds have shown potential as fluorescent sensors and biologically active compounds .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against chosen cancer cells .

Result of Action

Similar compounds have shown significant activity against chosen cancer cells .

特性

IUPAC Name |

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-4-7-20-16-13(15(19-20)17-11(3)21)9-12-6-5-10(2)8-14(12)18-16/h5-6,8-9H,4,7H2,1-3H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZOMPJEURPTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)

![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)

![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)

![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)